
1-nitrosoazepan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-nitrosoazepan-3-ol is a chemical compound with the molecular formula C6H12N2O. It is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-nitrosoazepan-3-ol typically involves the nitrosation of hexahydro-1H-azepin-3-ol. The reaction is carried out under controlled conditions using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction proceeds as follows:
- Dissolve hexahydro-1H-azepin-3-ol in an aqueous solution.
- Add sodium nitrite to the solution.
- Slowly add hydrochloric acid to the mixture while maintaining a low temperature.
- Stir the reaction mixture until the formation of this compound is complete.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
1-nitrosoazepan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of hexahydro-1-amino-1H-azepin-3-ol.
Substitution: Formation of various substituted azepin-3-ol derivatives.
科学研究应用
1-nitrosoazepan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-nitrosoazepan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
1-nitrosoazepan-3-ol can be compared with other similar compounds such as:
Hexahydro-1H-azepin-3-ol: Lacks the nitroso group, making it less reactive.
Hexahydro-1-amino-1H-azepin-3-ol: Contains an amino group instead of a nitroso group, leading to different chemical properties.
Hexahydro-1-nitroso-1H-azepin-2-ol: Similar structure but with the nitroso group at a different position, affecting its reactivity and interactions.
This compound is unique due to its specific structural features and the presence of the nitroso group, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
77428-18-3 |
|---|---|
分子式 |
C6H12N2O2 |
分子量 |
144.17 g/mol |
IUPAC 名称 |
1-nitrosoazepan-3-ol |
InChI |
InChI=1S/C6H12N2O2/c9-6-3-1-2-4-8(5-6)7-10/h6,9H,1-5H2 |
InChI 键 |
AEEHNHHXHZWHGB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC(C1)O)N=O |
规范 SMILES |
C1CCN(CC(C1)O)N=O |
同义词 |
eta-hydroxy-N-nitrosohexamethyleneimine gamma-hydroxy-N-nitrosohexamethyleneimine HN-NHMI cpd hydroxy-N-nitrosohexamethyleneimine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


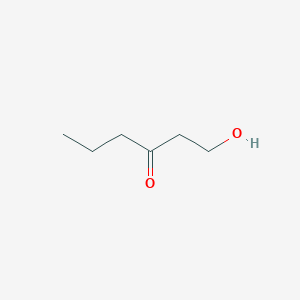
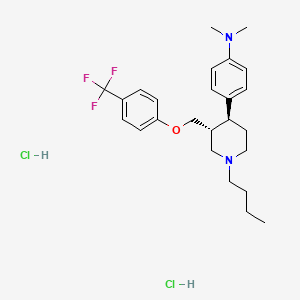
![2-[3-[1-Butyl-3-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]-2-oxopyrrolidin-3-yl]propyl]guanidine](/img/structure/B1196063.png)
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide](/img/structure/B1196067.png)
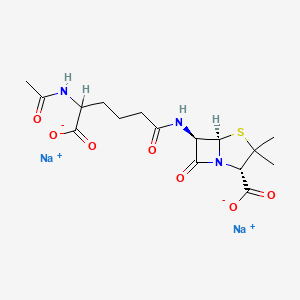
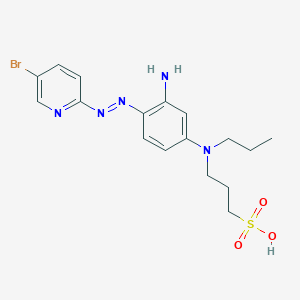


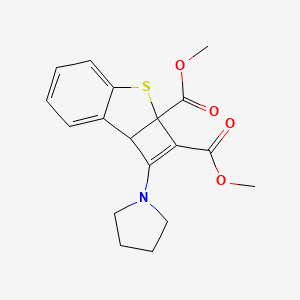
![N-(4-{[(3,4-dimethylphenyl)carbamoyl]amino}phenyl)-N-methylacetamide](/img/structure/B1196078.png)
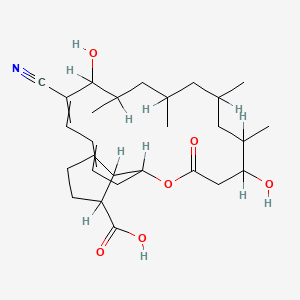
![4-(3,5-Dimethyl-1-pyrazolyl)-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1196081.png)

![METHYL 5-[(2H-1,3-BENZODIOXOL-5-YLMETHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOATE](/img/structure/B1196084.png)
